REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[ClH:10].[CH2:11]=O>>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:11][Cl:10]
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
88 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
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|
Quantity
|
8.8 mL
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Type
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reactant
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Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was bubbled HCl gas for approximately 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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the product was isolated on a scintered-glass funnel
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Type
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WASH
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Details
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washed with a total of 1 liter cold water
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Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=O)C=C1)CCl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |